2-Bromoethyl bromoacetate
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Overview
Description
2-Bromoethyl bromoacetate is an organic compound with the molecular formula C4H6Br2O2. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of two bromine atoms, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoethyl bromoacetate can be synthesized through the reaction of ethylene glycol with an aqueous solution of hydrogen bromide and acetic acid. The reaction is typically carried out in the presence of a solvent such as toluene, which forms an azeotrope with water but not with this compound . The reaction mixture is heated under reflux conditions to separate toluene and water, and acetic anhydride or acetic acid is added to convert bromoethanol in the reaction mixture to additional this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl bromoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Strong bases such as sodium hydroxide or potassium tert-butoxide are often used in elimination reactions.
Catalysts: Catalysts like zinc or copper can be used to facilitate certain addition reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted esters and ethers can be formed.
Elimination Products: Alkenes are the primary products of elimination reactions.
Addition Products: The addition of reagents like hydrogen bromide can lead to the formation of dibromo compounds.
Scientific Research Applications
2-Bromoethyl bromoacetate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs and diagnostic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromoethyl bromoacetate involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the bromine atoms, which are good leaving groups, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a bromoethyl group.
Methyl bromoacetate: Contains a methyl group instead of a bromoethyl group.
2-Bromoethyl acetate: Similar but with an acetate group instead of a bromoacetate group.
Uniqueness
2-Bromoethyl bromoacetate is unique due to the presence of two bromine atoms, which enhances its reactivity compared to similar compounds. This makes it particularly useful in reactions requiring strong alkylating agents.
Properties
CAS No. |
13891-62-8 |
---|---|
Molecular Formula |
C4H6Br2O2 |
Molecular Weight |
245.90 g/mol |
IUPAC Name |
2-bromoethyl 2-bromoacetate |
InChI |
InChI=1S/C4H6Br2O2/c5-1-2-8-4(7)3-6/h1-3H2 |
InChI Key |
BDYRVZMWIBIACG-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)OC(=O)CBr |
Origin of Product |
United States |
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